![molecular formula C19H33IN2O B11937348 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide CAS No. 1676-51-3](/img/structure/B11937348.png)
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide is a complex organic compound with the molecular formula C19H33IN2O This compound is known for its unique structure, which includes a pyrrolidinium core substituted with multiple methyl groups and an azepinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide typically involves multiple steps:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of a suitable amine with a halogenated alkane under basic conditions.
Introduction of Methyl Groups: Methylation of the pyrrolidinium core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Azepinone Moiety: The azepinone moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidinium core reacts with a halogenated azepinone derivative.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]piperidinium iodide
- 1,1-Dimethyl-2-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]piperidinium iodide
- 1-Methyl-1-(8-oxo-2-bicyclo[3.2.1]octyl)pyrrolidinium iodide
Uniqueness
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide is unique due to its specific substitution pattern and the presence of both pyrrolidinium and azepinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.
Propiedades
Número CAS |
1676-51-3 |
|---|---|
Fórmula molecular |
C19H33IN2O |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide |
InChI |
InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1 |
Clave InChI |
DWBUQUUKZWIGIA-UHFFFAOYSA-M |
SMILES canónico |
CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
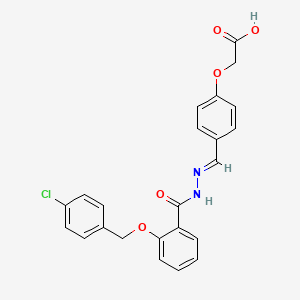
![(2E)-N-methoxy-2-[(3-methoxy-1,4-dioxonaphthalen-2-yl)methylidene]pentanamide](/img/structure/B11937289.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)

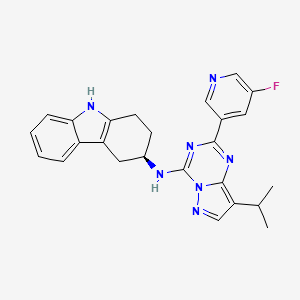
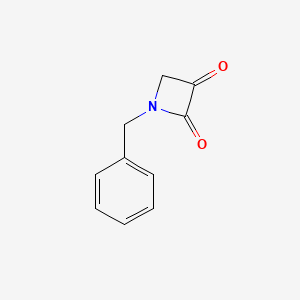
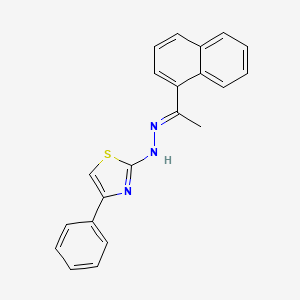
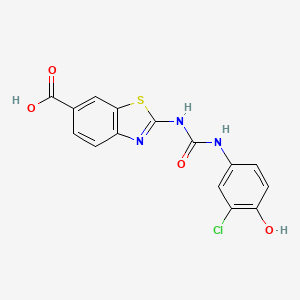
![(2S)-3,3,3-trifluoro-2-[[[5-fluoro-2-[1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)pyrazol-3-yl]pyrimidin-4-yl]amino]methyl]-2-hydroxypropanamide](/img/structure/B11937332.png)


